N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-12-15-6-9-16(10-7-15)17-13-24-19(21-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-7,9-10,13H,8,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPVJHWFBBZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl derivative.
Formation of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be synthesized through the reaction of a phenylpropanoic acid derivative with an amine, followed by amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving inhibition or activation of these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-cyanophenyl group in the target compound distinguishes it from halogenated analogs (e.g., bromo-, fluoro-, or chloro-substituted phenyl groups in ). The cyano group’s strong electron-withdrawing nature may enhance interactions with polar residues in enzyme binding pockets compared to halogens, which are primarily hydrophobic . The naphthalen-1-yl analog () introduces bulkier aromaticity, likely reducing solubility but increasing lipophilicity, which could impact membrane permeability.
The morpholinoacetamide derivative () introduces a cyclic amine, which may improve solubility but lacks reported biological data.
Biological Activity: While direct data for the target compound is absent, structurally related 2-aminothiazoles demonstrate antitubercular activity comparable to rifampin (e.g., triazole-thiazole hybrids in ). This suggests that the cyanophenyl-propanamide derivative could be optimized for similar applications.
Synthetic Accessibility :
- The target compound’s synthesis likely follows established routes for thiazole-propanamide conjugates, such as condensation of substituted thiazoles with activated propanamide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
